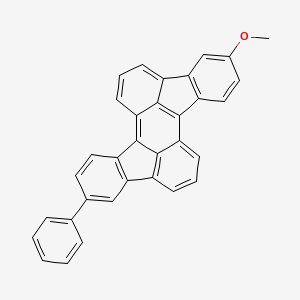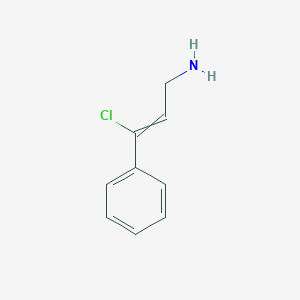
3-Chloro-3-phenylprop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-phenylprop-2-en-1-amine is an organic compound characterized by the presence of a chlorine atom, a phenyl group, and an amine group attached to a prop-2-en-1-amine backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination of Cinnamylamine: One common synthetic route involves the chlorination of cinnamylamine (3-phenylprop-2-en-1-amine) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Sandmeyer Reaction: Another method involves the diazotization of cinnamylamine followed by the Sandmeyer reaction using copper(I) chloride (CuCl) to introduce the chlorine atom.
Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is tailored to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to corresponding oxo-compounds.
Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.
Substitution: Chlorine substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 3-Chloro-3-phenylpropanal
Reduction: 3-Phenylprop-2-en-1-amine
Substitution: Various substituted phenylpropenamines
Applications De Recherche Scientifique
3-Chloro-3-phenylprop-2-en-1-amine finds applications in:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studying the biological activity of phenylpropenamines and their derivatives.
Medicine: Potential use in drug discovery and development, especially in designing new pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism by which 3-Chloro-3-phenylprop-2-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenyl group can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the biological activity of the compound.
Comparaison Avec Des Composés Similaires
Cinnamylamine (3-Phenylprop-2-en-1-amine): Lacks the chlorine atom.
3-Bromo-3-phenylprop-2-en-1-amine: Similar structure with bromine instead of chlorine.
3-Methyl-3-phenylprop-2-en-1-amine: Contains a methyl group instead of chlorine.
Uniqueness: 3-Chloro-3-phenylprop-2-en-1-amine is unique due to the presence of the chlorine atom, which significantly alters its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
918871-73-5 |
|---|---|
Formule moléculaire |
C9H10ClN |
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
3-chloro-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H,7,11H2 |
Clé InChI |
IWHHFBGOJFAHED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B15171273.png)
![(1S,3R,4S,6R)-3,7,7-trimethyl-4-[[(1R,3S,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]diselanyl]bicyclo[4.1.0]heptane](/img/structure/B15171276.png)
![Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate](/img/structure/B15171279.png)
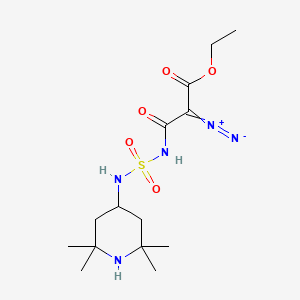
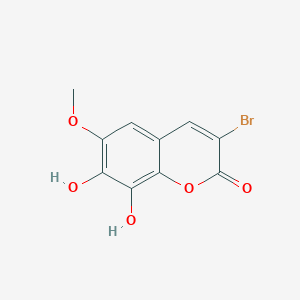

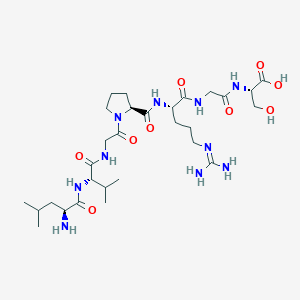

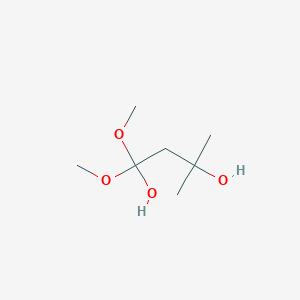

![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)
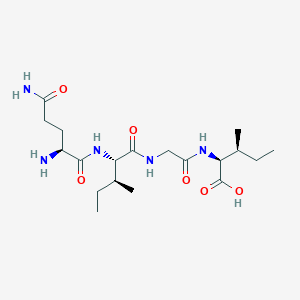
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
